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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B10831163 Get Quote

An In-depth Guide to the Preclinical Profile of a Novel ERG Antagonist

This whitepaper provides a detailed examination of the preliminary efficacy of VPC-18005, a

novel small molecule inhibitor targeting the ETS-related gene (ERG), a key oncogenic driver in

a significant subset of prostate cancers. The following sections present quantitative data from

key experiments, detailed experimental protocols, and visualizations of the compound's

mechanism of action and experimental workflows. This document is intended for researchers,

scientists, and drug development professionals engaged in the advancement of targeted

cancer therapies.

Introduction to VPC-18005
Genomic rearrangements resulting in the overexpression of the ERG transcription factor are

found in approximately 50% of prostate cancers.[1] This aberrant expression is a critical event

in disease progression, making ERG an attractive therapeutic target. VPC-18005 is a first-in-

class small molecule designed to directly antagonize ERG function. It was identified through in

silico screening and has been characterized in a series of preclinical studies.[1]

Mechanism of Action
VPC-18005 functions by directly binding to the DNA-binding ETS domain of the ERG protein.

[1][2][3] This interaction sterically hinders the binding of ERG to its target DNA sequences,

thereby inhibiting the transcription of ERG-regulated genes responsible for oncogenic

processes such as cell invasion and metastasis.[1][4] Nuclear Magnetic Resonance (NMR)
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spectroscopy has confirmed a direct interaction with the ERG-ETS domain, and competition

assays show that VPC-18005 disrupts the ERG-DNA complex.[1] A key interaction involves the

perturbation of Tyr371, a critical residue for ERG-DNA binding.[1][4]
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VPC-18005 directly binds the ERG-ETS domain to inhibit DNA binding.

Quantitative Efficacy Data
The following tables summarize the key quantitative findings from in vitro and in vivo

preliminary studies of VPC-18005.

Table 1: In Vitro Activity of VPC-18005
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Assay Type Cell Line Parameter Result Citation

Transcriptional

Reporter
PNT1B-ERG IC₅₀ 3 µM [2][5]

Transcriptional

Reporter
VCaP IC₅₀ 6 µM [2][5]

Cell Viability
PNT1B-ERG,

VCaP, PC3
Cytotoxicity

No effect up to

25 µM
[1][4]

Gene Expression VCaP
SOX9 mRNA

levels

Markedly

decreased
[3][5]

Table 2: In Vivo Activity of VPC-18005
Model
System

Cell Line Treatment
Efficacy
Endpoint

Result Citation

Zebrafish

Xenograft
PNT1B-ERG

1 µM or 10

µM

Cancer cell

dissemination

20-30%

decrease
[2]

Zebrafish

Xenograft

PNT1B-ERG,

VCaP

Daily

Treatment

Occurrence

of metastasis
Reduced [5]

Table 3: Pharmacokinetic and Toxicological Profile of
VPC-18005

Study Type Model Dosing Observation Citation

Acute Toxicity Murine
Single dose up to

500 mg/kg

No general

toxicity
[1][4]

Sub-chronic

Toxicity
Murine

150 mg/kg BID

for 4 weeks

No general

toxicity
[1][4]

Physicochemical In media N/A

Soluble and

stable for at least

3 days (93%)

[1]
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Detailed Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay
This assay was used to quantify the inhibition of ERG transcriptional activity.

Cell Lines: PNT1B-ERG and VCaP cells, which endogenously express the ERG protein,

were utilized.[2]

Reporter Construct: A pETS-luc reporter plasmid was used, where luciferase expression is

driven by ETS-responsive elements.

Procedure:

Cells were seeded in appropriate multi-well plates.

Cells were treated with a dose range of VPC-18005 or vehicle control (DMSO).

Following an incubation period, cells were lysed.

Luciferase activity was measured using a luminometer.

IC₅₀ values were calculated from the dose-response curves.[2]
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Luciferase Reporter Assay Workflow

Seed PNT1B-ERG or VCaP cells
with pETS-luc reporter

Treat with VPC-18005
(dose range)

Incubate

Lyse cells

Measure Luciferase Activity

Calculate IC50

Click to download full resolution via product page

Workflow for determining the inhibition of ERG transcriptional activity.

Cell Migration and Invasion Assays
These assays assessed the impact of VPC-18005 on the metastatic potential of prostate

cancer cells in vitro.

Cell Lines: PNT1B-Mock and PNT1B-ERG cells were used.[2][4]
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System: A real-time cell analysis system (e.g., xCelligence) with dual-chamber plates was

employed.[4]

Procedure:

Cells were seeded in the upper chamber of the plate.

After 24 hours, cells were treated with 5 µM VPC-18005, a positive control (YK-4-279), or

a vehicle control (DMSO).[4]

The system continuously monitored the electrical impedance as cells migrated through the

pores to the lower chamber.

The normalized cell index was used as a measure of migration.[4]

Spheroid Invasion Assay
This 3D culture model was used to evaluate the effect of VPC-18005 on cell invasion into an

extracellular matrix.

Cell Line: PNT1B-ERG cells were used to form spheroids.[1]

Procedure:

Pre-formed spheroids were treated with VPC-18005 or a vehicle control for 24 hours.[1]

The treated spheroids were then embedded in an invasion matrix.[1]

Spheroids were incubated for 3 to 7 days, with retreatment every 72 hours.[1]

Images were captured every two days to monitor the extent of cell invasion from the

spheroid into the surrounding matrix.[1]

Zebrafish Xenograft Model
This in vivo model was used to assess the anti-metastatic effects of VPC-18005.

Cell Lines: Fluorescently tagged PNT1B-ERG or VCaP cells were used.[1]
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Procedure:

Cancer cells were microinjected into the yolk sac of zebrafish larvae.[1]

The larvae were exposed to VPC-18005 (e.g., 1 or 10 µM) in their water.[2]

After 5 days, the dissemination of fluorescent cancer cells throughout the zebrafish body

was visualized and quantified using microscopy.[1][2]

Zebrafish Xenograft Workflow for Metastasis

Microinject fluorescently tagged
prostate cancer cells into yolk sac

Expose larvae to VPC-18005
in water

Incubate for 5 days

Visualize and quantify cell
dissemination via microscopy

Click to download full resolution via product page

In vivo assessment of VPC-18005's anti-metastatic potential.

Summary and Future Directions
The preliminary data on VPC-18005 demonstrate a promising profile for a novel therapeutic

agent targeting ERG-positive prostate cancer. The compound effectively inhibits ERG

transcriptional activity, reduces cell migration and invasion in vitro, and curtails metastasis in an

in vivo model, all without inducing cytotoxicity at active concentrations.[1][4] Furthermore, its
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favorable oral bioavailability and lack of toxicity in initial murine studies support its potential for

further development.[1][4]

Future efforts will likely focus on medicinal chemistry optimization to enhance the potency of

VPC-18005 into the sub-micromolar or nanomolar range.[1] Subsequent preclinical

development will require more extensive pharmacokinetic, pharmacodynamic, and toxicology

studies in rodent models to establish a safe and effective dose for potential clinical

investigation. These studies will be critical in advancing VPC-18005 as a potential treatment for

patients with ERG-expressing metastatic castration-resistant prostate cancer.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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